molecular formula C17H16O2 B1378554 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one CAS No. 1423047-01-1

2-[2-(Benzyloxy)phenyl]cyclobutan-1-one

Cat. No.: B1378554
CAS No.: 1423047-01-1
M. Wt: 252.31 g/mol
InChI Key: SORBOBSHBZJACT-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)phenyl]cyclobutan-1-one is an organic compound with the molecular formula C₁₇H₁₆O₂ and a molecular weight of 252.31 g/mol . This compound is characterized by a cyclobutanone ring substituted with a benzyloxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one can be achieved through various methods. One common approach involves the reaction of 1-(benzyloxy)-2-(cyclopropylidene-methyl)benzene with 3-chlorobenzenecarboperoxoic acid in dichloromethane at room temperature under an inert atmosphere. This reaction yields the desired product with a yield of approximately 45% .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzophenone.

    Reduction: Formation of 2-[2-(benzyloxy)phenyl]cyclobutanol.

    Substitution: Formation of various substituted benzyloxyphenyl derivatives.

Scientific Research Applications

2-[2-(Benzyloxy)phenyl]cyclobutan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

  • 2-[2-(Methoxy)phenyl]cyclobutan-1-one
  • 2-[2-(Ethoxy)phenyl]cyclobutan-1-one
  • 2-[2-(Phenoxy)phenyl]cyclobutan-1-one

Comparison: 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the benzyloxy derivative exhibits higher stability and reactivity, making it a valuable compound in synthetic and pharmaceutical applications.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-16-11-10-14(16)15-8-4-5-9-17(15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORBOBSHBZJACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CC=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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